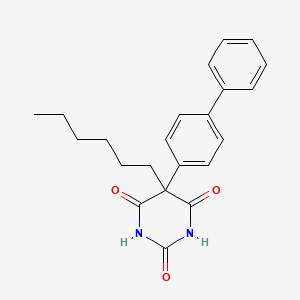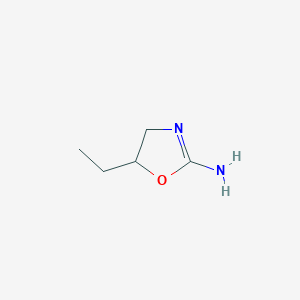
5-Ethyl-oxazolidin-(2Z)-ylideneamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-oxazolidin-(2Z)-ylideneamine: is a heterocyclic organic compound that contains both an oxazolidine ring and an imine group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Ethyl-oxazolidin-(2Z)-ylidenamin beinhaltet typischerweise die Reaktion eines geeigneten Oxazolidin-Vorläufers mit einer Aminquelle unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von racemischen terminalen Epoxiden, die durch enzymkatalysierte kinetische Racematspaltung in Oxazolidinone umgewandelt werden . Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um hohe Ausbeuten und enantiomere Reinheit zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von 5-Ethyl-oxazolidin-(2Z)-ylidenamin kann großtechnische katalytische Prozesse umfassen, die optimierte Reaktionsbedingungen nutzen, um eine konstante Produktqualität zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: 5-Ethyl-oxazolidin-(2Z)-ylidenamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in Oxazolidinone oder andere oxidierte Derivate.
Reduktion: Bildung reduzierter Amin-Derivate.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen am Oxazolidinring oder der Imingruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Oxazolidinone, Amine und andere heterocyclische Verbindungen .
Wissenschaftliche Forschungsanwendungen
Chemie: 5-Ethyl-oxazolidin-(2Z)-ylidenamin wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung von enantiomerenreinen Verbindungen und chiralen Hilfsstoffen .
Biologie: In der biologischen Forschung kann diese Verbindung verwendet werden, um enzymkatalysierte Reaktionen und die Mechanismen der Enzyminhibition zu untersuchen .
Medizin: Mögliche medizinische Anwendungen umfassen die Entwicklung neuer Pharmazeutika, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen, die an Krankheitswegen beteiligt sind .
Industrie: In der Industrie wird 5-Ethyl-oxazolidin-(2Z)-ylidenamin bei der Produktion von Feinchemikalien und als Zwischenprodukt bei der Synthese verschiedener Funktionsmaterialien verwendet .
5. Wirkmechanismus
Der Wirkmechanismus von 5-Ethyl-oxazolidin-(2Z)-ylidenamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann je nach Art des Ziels und den beteiligten spezifischen Bindungsinteraktionen als Inhibitor oder Aktivator wirken. Die durch diese Verbindung beeinflussten Pfade können solche betreffen, die mit Stoffwechselprozessen, Signaltransduktion oder zellulärer Regulation zusammenhängen .
Wirkmechanismus
The mechanism of action of 5-Ethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions involved. The pathways affected by this compound may include those related to metabolic processes, signal transduction, or cellular regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 3-Benzoyl-5-ethyl-oxazolidin-2-on
- (4S,5S)-3,4-Diallyl-5-ethyl-oxazolidin-2-on
- (4S,5R)-3-Benzyl-4-cyclohexylmethyl-5-ethyl-oxazolidin-2-on
Vergleich: 5-Ethyl-oxazolidin-(2Z)-ylidenamin ist durch seine spezifischen Strukturmerkmale einzigartig, darunter das Vorhandensein sowohl eines Oxazolidinrings als auch einer Imingruppe.
Eigenschaften
Molekularformel |
C5H10N2O |
|---|---|
Molekulargewicht |
114.15 g/mol |
IUPAC-Name |
5-ethyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C5H10N2O/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI-Schlüssel |
MFMHWQFUMUNREN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN=C(O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)
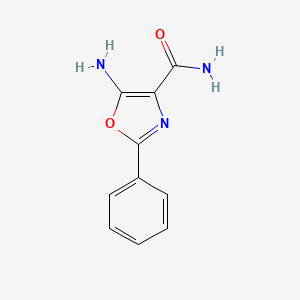
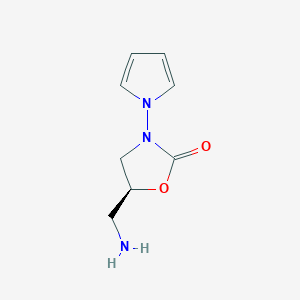
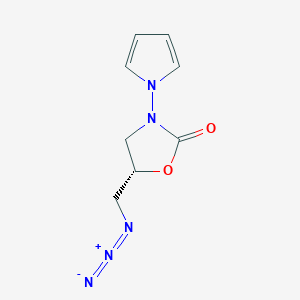
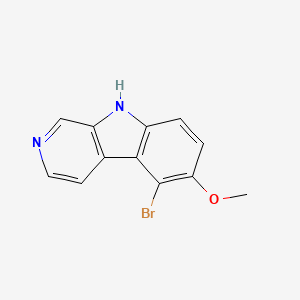
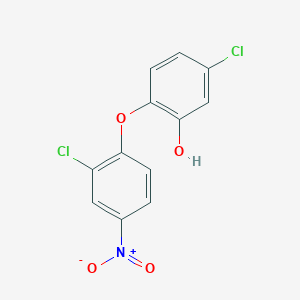
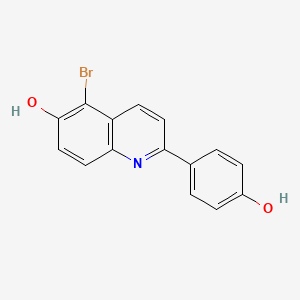

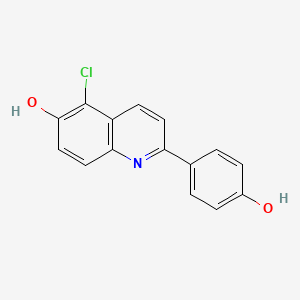


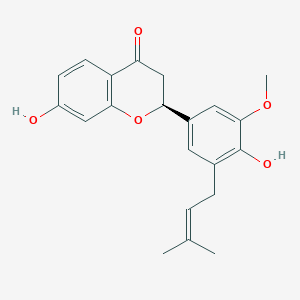
![5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/structure/B10844729.png)
